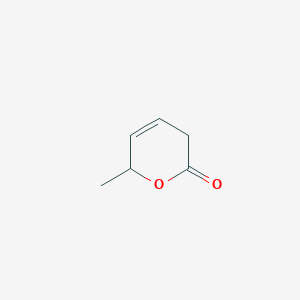

2-Methyl-2,5-dihydropyran-6-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

823-23-4 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2-methyl-2,5-dihydropyran-6-one |

InChI |

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2-3,5H,4H2,1H3 |

InChI Key |

PDMMTNYAGBLROC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CCC(=O)O1 |

Origin of Product |

United States |

Significance of Dihydropyranone Scaffolds in Modern Chemistry and Biology

Dihydropyranone scaffolds, also known as enol δ-lactones, are six-membered rings containing an oxygen atom and a ketone group. This structural motif is a cornerstone in both synthetic organic chemistry and medicinal chemistry due to its presence in a wide array of natural products and its versatile reactivity. mdpi.comresearchgate.net The significance of these scaffolds stems from several key aspects:

Foundation for Biologically Active Molecules: The dihydropyranone core is a prevalent feature in numerous natural products exhibiting a range of biological activities. mdpi.com For instance, certain dihydropyranone derivatives have been investigated for their potential in developing new therapeutic agents. ontosight.ai The fusion of dihydropyranone with other pharmacologically important groups, such as pyrrolidone, has been explored to create novel drug candidates. mdpi.com

Versatile Synthetic Intermediates: In organic synthesis, dihydropyranones serve as valuable building blocks for the creation of more complex molecules. mdpi.commdpi.com Their chemical structure, which includes a conjugated diene and an ester group, allows for a variety of chemical transformations. mdpi.com This makes them key intermediates in the synthesis of functionalized enones, γ-lactones, and cyclic enamines, among other compounds. mdpi.com

Access to Molecular Diversity: The development of efficient synthetic methods, such as those employing organocatalysis with N-heterocyclic carbenes (NHCs), has made a wide range of dihydropyranone derivatives accessible. mdpi.com This accessibility is crucial for creating libraries of diverse compounds for biological screening and drug discovery. nih.gov

Synthetic Methodologies for 2 Methyl 2,5 Dihydropyran 6 One and Analogous Dihydropyranone Structures

De Novo Synthetic Routes

De novo synthesis provides a versatile platform for constructing the dihydropyranone core. These strategies can be broadly categorized into multi-component reactions and cyclization/annulation strategies.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. mdpi.comfrontiersin.org This approach is valued for its atom economy, reduced number of synthetic steps, and the ability to generate diverse molecular scaffolds. mdpi.comfrontiersin.orgjmchemsci.com

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. rsc.orgsci-hub.se It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often followed by a Michael addition in a domino sequence to construct cyclic systems. rsc.org This strategy is particularly useful for synthesizing highly functionalized dihydropyranones. The reaction mechanism can involve the formation of an iminium ion intermediate when an amine is used as a catalyst. sci-hub.se Catalyst-free and water-mediated Knoevenagel reactions have also been developed, highlighting the move towards greener chemical processes. rsc.org A tandem Knoevenagel condensation-Michael addition sequence can be employed for the site-specific generation of complex molecules. nih.gov

A notable application of this protocol is the synthesis of dihydrofuropyrido[2,3-d]pyrimidines through a domino Knoevenagel condensation–Michael addition–cyclization sequence. rsc.org This reaction utilizes pyridinium (B92312) ylides in water, offering a green and diastereoselective method. rsc.org Research has also explored the combination of Knoevenagel polycondensation with water-assisted dynamic Michael-addition-elimination for the synthesis of vinylene-linked 2D covalent organic frameworks. nih.gov

The reaction of aromatic aldehydes, malononitrile (B47326), and ethyl acetoacetate (B1235776) is a well-established one-pot method for synthesizing polyfunctionalized 4H-pyran derivatives. researchgate.net Various catalysts, including titanium dioxide nanoparticles and zinc-modified molecular sieves, have been shown to efficiently promote this condensation, often in environmentally friendly solvents like ethanol (B145695). researchgate.net The use of heterogeneous catalysts is advantageous as they can be easily recovered and reused. researchgate.net

For instance, the synthesis of 2-amino-4H-pyran annulated heterocyclic systems has been achieved in good yields by reacting different aldehydes, methyl acetoacetate, and malononitrile in ethanol at 80°C. researchgate.net Similarly, a one-pot condensation of aromatic aldehydes, malononitrile, and a dicarbonyl compound like ethyl acetoacetate using a zinc(II)-modified 4 Å molecular sieve as a catalyst provides excellent yields of pentasubstituted 4H-pyrans. researchgate.netresearchgate.net The reaction conditions can be optimized to favor the formation of specific products. For example, using CuFe2O4@starch as a magnetically recyclable bionanocatalyst allows for the efficient synthesis of 4H-pyran derivatives at room temperature. nih.gov

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Titanium dioxide nanoparticles | Aromatic aldehydes, methyl acetoacetate, malononitrile | 2-amino-4H-pyran derivatives | Good | researchgate.net |

| Zinc(II)/4A molecular sieve | Aromatic aldehydes, ethyl acetoacetate, malononitrile | Pentasubstituted 4H-pyrans | 93-97 | researchgate.net |

| CuFe2O4@starch | Aromatic aldehydes, ethyl acetoacetate/dimedone, malononitrile | 2-amino-4H-benzo[b]pyrans | High | nih.gov |

Isocyanide-based multicomponent reactions (IMCRs) represent a powerful tool for the synthesis of diverse heterocyclic scaffolds. mdpi.comfrontiersin.orgnih.gov These reactions are known for their high atom efficiency and the ability to generate complex molecules in a single step. mdpi.comnih.gov The Passerini and Ugi reactions are the most prominent examples of IMCRs. mdpi.comfrontiersin.org

A notable development in this area is the diastereoselective four-component reaction (4CR) that combines a phosphonate, nitriles, aldehydes, and isocyanoacetates to produce functionalized 3-isocyano-3,4-dihydro-2-pyridones. uu.nlbohrium.com This reaction proceeds through the in-situ generation of a 1-azadiene, which is then trapped by the isocyanoacetate. uu.nlbohrium.com The resulting isocyano-substituted dihydropyridones are valuable intermediates for further chemical transformations. uu.nlbohrium.com The use of bisfunctional reactants in IMCRs can lead to intramolecular trapping of the nitrilium ion intermediate, resulting in the formation of various heterocyclic systems. mdpi.comnih.gov

The reaction of aldehyde derivatives with methyl acetoacetate is a fundamental transformation in the synthesis of various heterocyclic compounds, including dihydropyridines and related structures. nih.govresearchgate.net The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester (like methyl or ethyl acetoacetate), and a nitrogen source. nih.govnih.govbeilstein-journals.org

Domino Michael-Aldol reactions of 1,4-diaryl-2-butene-1,4-diones with methyl acetoacetate, catalyzed by activated Ba(OH)₂, lead to the stereospecific formation of highly substituted cyclohexane (B81311) derivatives. nih.gov Furthermore, the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a widely used method for synthesizing dihydropyrimidinones. jmchemsci.comtubitak.gov.tr The choice of catalyst and reaction conditions can significantly influence the outcome of these reactions. orientjchem.org For example, using melamine (B1676169) trisulfonic acid as a catalyst in solvent-free conditions provides a facile and efficient one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives. researchgate.net

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ethyl/Methyl Acetoacetate, Ammonium Acetate | Melamine Trisulfonic Acid | 1,4-Dihydropyridine derivatives | researchgate.net |

| Domino Michael-Aldol | 1,4-Diaryl-2-butene-1,4-diones, Methyl Acetoacetate | Activated Ba(OH)₂ | Substituted Cyclohexanecarboxylates | nih.gov |

| Biginelli Reaction | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Acid Catalyst | Dihydropyrimidinones | jmchemsci.comtubitak.gov.tr |

Cyclization and Annulation Strategies

Cyclization and annulation strategies are fundamental in heterocyclic chemistry for constructing ring systems. These methods involve the intramolecular or intermolecular formation of one or more rings.

A selective methodology for the synthesis of disubstituted dihydropyrans involves the silyl-Prins cyclization of Z-vinylsilyl alcohols. researchgate.net This reaction is mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and is characterized by broad substrate scope and short reaction times. researchgate.net Annulation strategies have also been developed for the synthesis of complex polycyclic nitrogen heterocycles through tandem ring-forming processes. mit.edu For instance, a benzannulation reaction of substituted cyclobutenones with ynamides, followed by ring-closing metathesis, yields various nitrogen-containing heterocycles. mit.edu The asymmetric ring-opening/cyclization of cyclopropyl (B3062369) ketones with primary amines, catalyzed by a chiral N,N'-dioxide/scandium(III) complex, provides an efficient route to chiral 2,3-dihydropyrroles. nih.gov Furthermore, a double [5+1] annulation strategy has been utilized for the synthesis of dihydropyrido[2,3-d]pyrimidines. thieme-connect.de

Lactonization of Hydroxy Acids

Intramolecular cyclization of hydroxy acids, a process known as lactonization, represents a fundamental and direct approach to the synthesis of dihydropyranones. This method involves the formation of a cyclic ester from a precursor molecule containing both a carboxylic acid and a hydroxyl group. The regioselectivity of the cyclization is dependent on the relative positions of these functional groups within the carbon chain. For the synthesis of six-membered dihydropyranones like 2-Methyl-2,5-dihydropyran-6-one, a δ-hydroxy acid is the requisite precursor.

The lactonization of γ,δ-unsaturated carboxylic acids can be achieved under catalytic asymmetric hydrolactonization conditions using a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst. This method is operationally simple and scalable, offering good to excellent yields and high enantioselectivity for a variety of substrates. bohrium.com For instance, the reaction tolerates a broad range of aromatic groups with varied substitution patterns and electronic properties. bohrium.com

Manganese-catalyzed C–H lactonization provides another powerful tool for the synthesis of lactones from carboxylic acids. This method utilizes a chiral Mn catalyst and hydrogen peroxide as the oxidant to promote intramolecular lactonization under mild conditions. acs.org This catalytic system can achieve site-selective lactonization of primary C–H bonds, even in the presence of more reactive secondary and tertiary C–H bonds. acs.org

A summary of representative substrates and conditions for catalytic hydrolactonization is presented below:

| Substrate | Catalyst | Conditions | Yield (%) | Enantiomeric Ratio (e.r.) |

| γ,δ-Unsaturated Carboxylic Acid (Aromatic R) | IDPi | Toluene, 0.5 M, room temperature | 75-98 | 90:10 to 99:1 |

| γ,δ-Unsaturated Carboxylic Acid (Alkyl R) | IDPi | Toluene, 0.5 M, room temperature | 65-85 | 85:15 to 95:5 |

| Aliphatic Carboxylic Acid | Mn Catalyst | H₂O₂, additive, solvent, room temperature | 50-90 | N/A |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the construction of cyclic olefins, including dihydropyranones. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular redistribution of carbon-carbon double bonds. For the synthesis of dihydropyranones, an acyclic diene precursor containing an ester linkage is required. The strategic placement of the ester and the two terminal olefins dictates the formation of the six-membered lactone ring.

The efficiency of RCM can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For instance, the use of Grubbs' catalysts in the presence of titanium isopropoxide has been shown to be effective for the cyclization of acrylates derived from allylic and homoallylic alcohols, providing α,β-unsaturated γ- and δ-lactones in good to excellent yields. nih.gov This method has been successfully applied to the synthesis of important intermediates for protease inhibitors. nih.gov

The following table provides examples of dihydropyranone synthesis via RCM:

| Diene Precursor | Catalyst | Conditions | Product | Yield (%) |

| Acrylate (B77674) of Allylic Alcohol | Grubbs' Catalyst | Ti(OiPr)₄, CH₂Cl₂, 40 °C | α,β-Unsaturated γ-Lactone | 72 |

| Acrylate of Homoallylic Alcohol | Grubbs' Catalyst | CH₂Cl₂, 40 °C | α,β-Unsaturated δ-Lactone | 88 |

| Diene with a Pyridine (B92270) Moiety | Grubbs' First Generation | Dry, degassed tetrahydrofuran, reflux | 2H-Dihydropyrano[3,2-b]pyridine | 47-83 |

| 4-Ethenyl-3-[(prop-2-en-1-yl)oxy]-1H-pyrazole | Grubbs' First Generation | Dry, degassed tetrahydrofuran, room temp. | 2,6-Dihydropyrano[2,3-c]pyrazole | 23-56 |

Palladium-Catalyzed Allylic Alkylations

Palladium-catalyzed allylic alkylation is a powerful C-C and C-X bond-forming reaction that has found broad application in organic synthesis. While not a direct method for the construction of the dihydropyranone ring itself, it can be a key step in a multi-step synthesis of substituted dihydropyranones. This reaction typically involves the reaction of a nucleophile with an allylic electrophile in the presence of a palladium catalyst.

In the context of dihydropyranone synthesis, a pre-formed lactone containing a vinyl group can serve as the substrate for a palladium-catalyzed allylic alkylation. This allows for the introduction of various substituents at the allylic position, leading to a diverse range of functionalized dihydropyranones. The reaction of 5-vinyloxazolidine-2,4-diones with azlactones, for example, provides access to chiral (Z)-trisubstituted allylic amino acid derivatives. bohrium.com

Furthermore, palladium catalysis can be employed for the intramolecular cyclization of alkenoic acids to form unsaturated lactones. acs.org This approach, however, starts with an olefin-containing carboxylic acid. A more recent development involves the activation of a methylene C–H bond in the presence of a methyl C–H bond to form unsaturated bicyclic lactones from saturated carboxylic acid substrates. nih.gov

Phosphine-Catalyzed Annulation Reactions

Phosphine-catalyzed annulation reactions have emerged as a highly efficient method for the construction of various heterocyclic and carbocyclic frameworks. These reactions typically involve the nucleophilic addition of a phosphine (B1218219) to an activated unsaturated system, generating a zwitterionic intermediate that can then react with a suitable electrophile.

In the context of dihydropyranone synthesis, a particularly effective strategy is the phosphine-catalyzed [4+2] annulation of allenoates with aldehydes. This one-step process provides a rapid and efficient route to disubstituted dihydropyrones from simple and stable starting materials. nih.govnih.gov The reaction is facilitated by the addition of an alcohol, which promotes the formation of the desired dihydropyrone product. nih.govnih.gov

A plausible mechanism involves the initial addition of the phosphine to the allenoate, forming a phosphonium (B103445) dienolate intermediate. This intermediate then reacts with the aldehyde, and subsequent lactonization yields the dihydropyranone. The addition of an alkoxide can further suppress the formation of non-cyclized byproducts. nih.gov

The following table summarizes the phosphine-catalyzed synthesis of dihydropyrones:

| Allenoate | Aldehyde | Phosphine Catalyst | Additive | Product | Yield (%) |

| Methyl allenoate | Aromatic aldehyde | Triphenylphosphine | Methanol, n-BuLi | 6-Aryl-4-methoxy-5,6-dihydro-2-pyrone | 60-85 |

| Ethyl 2-methyl-2,3-butadienoate | N-Tosylimine | Triphenylphosphine | None | Tetrahydropyridine derivative | High |

Oxidation-Based Approaches

Oxidation reactions provide a valuable avenue for the synthesis of dihydropyranones, often involving the transformation of a precursor alcohol or diol into the target lactone. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired transformation selectively and in high yield.

One common strategy involves the oxidation of a diol to a lactone. This can be achieved using a variety of oxidizing agents. For instance, the oxidation of a primary alcohol within a molecule that also contains a secondary alcohol can lead to the formation of a lactol, which can be further oxidized to the lactone. wur.nl PCC (Pyridinium chlorochromate) is a well-known reagent for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. nih.govorganic-chemistry.org In certain substrates, a diol can be oxidized to a lactone in a single step. wur.nl

Another approach is the oxidative cyclization of unsaturated alcohols. Palladium(II) in the presence of pyridine and molecular oxygen can catalyze the oxidative cyclization of various heteroatom nucleophiles, including alcohols, onto unactivated olefins. caltech.edu This method is applicable to the formation of both fused and spirocyclic ring systems. caltech.edu

Decarboxylation Reactions

Decarboxylation reactions, which involve the removal of a carboxyl group with the release of carbon dioxide, can be ingeniously employed in the synthesis of dihydropyranones. wikipedia.org This strategy often involves the cyclization of a precursor molecule where the decarboxylation event drives the formation of the lactone ring.

A notable example is the palladium-catalyzed decarboxylation-allylation of allylic esters of β-keto carboxylic acids, which proceeds smoothly to give α-allylated ketones. elsevierpure.comacs.org While not a direct lactonization, this methodology highlights the utility of decarboxylation in conjunction with transition metal catalysis.

More directly, the photocatalytic decarboxylation of aromatic diacids mediated by TiO₂ has been shown to produce lactones. stackexchange.com This method offers a direct conversion of aromatic diacids into lactones under photocatalytic conditions. stackexchange.com Furthermore, the decarboxylation of α,β-unsaturated carboxylic acids can be achieved under certain conditions, although it is not a universally applicable reaction. stackexchange.com The presence of substitutions at the β-position that can stabilize an intermediate carbocation facilitates this process. stackexchange.com

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful and convergent [4+2] cycloaddition reaction for the synthesis of six-membered heterocycles, including dihydropyranones. This reaction involves the combination of a 1,3-diene with a heterodienophile, which in the case of dihydropyranone synthesis is typically an aldehyde or a ketone.

The use of Lewis acid catalysts can significantly accelerate the reaction rate and control the stereoselectivity of the hetero-Diels-Alder reaction. acs.orgias.ac.innih.govrsc.org Chiral Lewis acids have been developed to achieve enantioselective transformations, providing access to optically active dihydropyranone derivatives. rsc.orgnih.govcapes.gov.br For example, the asymmetric catalytic inverse-electron-demand hetero-Diels–Alder reaction of dioxopyrrolidines with simple olefins, catalyzed by a chiral iron(III)/N,N′-dioxide complex, yields bicyclic dihydropyran derivatives with high yields, diastereoselectivities, and enantioselectivities. nih.govrsc.org

The reaction of isoprene (B109036) with methyl acrylate over zeolite catalysts has been studied, demonstrating the influence of the catalyst's acidity and pore structure on the reaction outcome. nih.gov Furthermore, the hetero-Diels-Alder reaction of aqueous glyoxylic acid with cyclopentadiene (B3395910) provides a convenient synthesis of α-hydroxy-γ-lactones. researchgate.net

The following table provides examples of Lewis acids used in hetero-Diels-Alder reactions for dihydropyranone synthesis:

| Diene | Dienophile | Lewis Acid Catalyst | Product Type |

| Dioxopyrrolidine | Simple Olefin | Chiral Fe(III) Complex | Bicyclic Dihydropyran Derivative |

| Cinnamate | Cyclopentadiene | Chiral Silylium-Carbanion Pair | Dihydropyranone Adduct |

| Achiral Imine | Achiral Dienophile | Chiral Ytterbium Lewis Acid | Tetrahydroquinoline Derivative |

| Isoprene | Methyl Acrylate | ZSM-5 Zeolite | Methyl 4-methylcyclohex-3-enecarboxylate |

Domino and Tandem Reaction Sequences

Domino and tandem reactions, which involve a cascade of multiple bond-forming events in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules like dihydropyranones from simple precursors. youtube.comnih.gov These processes are valued for their atom economy, reduced waste generation, and operational simplicity. nih.govnih.gov

Various domino sequences have been developed for the synthesis of dihydropyranone-related structures. For instance, a copper-catalyzed domino cascade reaction has been successfully employed for the regioselective synthesis of dihydropyrano[2,3-b]indol-4(9H)-ones. rsc.org This one-pot process involves both intermolecular and intramolecular oxidation and cyclization steps. Another approach involves an organocatalytic domino Michael-heterocyclization reaction between α,β-unsaturated aldehydes and α-cyano ketones, leading to enantioenriched 4,5,6-trisubstituted 3,4-dihydropyranones. researchgate.net

Furthermore, tandem reactions under phase transfer catalysis (PTC) conditions have been utilized for the synthesis of related 3,4-dihydropyridin-2-ones. mdpi.comunimi.it This method involves a Michael-type addition followed by an intramolecular annulation. The use of PTC offers mild and safe reaction conditions. mdpi.comunimi.it Researchers have also designed domino reactions where the byproduct of one reaction catalyzes a subsequent reaction in the same pot, a sustainable approach demonstrated in the synthesis of dihydropyridin-4-ones. nih.gov

The following table summarizes selected examples of domino and tandem reactions for the synthesis of dihydropyranone and analogous structures.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Ref |

| Copper-Catalyzed Domino Cascade | Indole substrates | Copper catalyst | Dihydropyrano[2,3-b]indol-4(9H)-ones | Regioselective, one-pot, mild conditions | rsc.org |

| Organocatalytic Domino Michael-Heterocyclization | α,β-Unsaturated aldehydes, α-Cyano ketones | Proline-based catalysts | 4,5,6-Trisubstituted 3,4-dihydropyranones | Highly enantioselective | researchgate.net |

| Phase Transfer Catalysis Tandem Reaction | 1,3-Dithiane-2-carbothioates, α,β-Unsaturated N-tosyl imines | Bu4N+HSO4–/KOH (SL-PTC) | 3,4-Dihydropyridin-2-ones | Mild conditions, short reaction times | mdpi.comunimi.it |

| Sustainable Domino Reaction | Nitroarenes, Aldehydes, Danishefsky's diene | In(0) | Dihydropyridin-4-ones | Byproduct of first reaction catalyzes the second | nih.gov |

Stereoselective and Asymmetric Synthesis

The synthesis of dihydropyranones with specific stereochemistry is of great importance, and various methods have been developed to control the formation of chiral centers.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful technique that combines the high selectivity of enzymes with the racemizing ability of a chemical catalyst to convert a racemic mixture into a single enantiomer in theoretically 100% yield. nih.govnih.gov This approach has been effectively used for the synthesis of enantiomerically pure alcohols and amines, which can be precursors to or part of dihydropyranone structures. nih.govorganic-chemistry.org

The process typically involves the lipase-catalyzed acylation of one enantiomer of a racemic alcohol or amine, while a metal catalyst, often ruthenium-based, simultaneously racemizes the unreacted enantiomer. nih.govorganic-chemistry.orgdiva-portal.org This allows for the continuous conversion of the racemic starting material into the desired acylated product. For example, the DKR of racemic γ-hydroxy amides has been achieved with high enantioselectivity using Pseudomonas cepacia lipase (B570770) for transesterification and a ruthenium catalyst for racemization. diva-portal.org

| Enzyme | Racemization Catalyst | Substrate Type | Product | Enantioselectivity | Ref |

| Pseudomonas cepacia lipase (PS-C) | Ruthenium complex | Racemic γ-hydroxy amides | Enantiopure γ-acetoxy amides | E > 250 | diva-portal.org |

| Candida antarctica lipase B (CALB) | Shvo's catalyst (ruthenium-based) | Racemic primary amines | Enantiopure amides | High | organic-chemistry.org |

Chiral Pool Synthesis Utilizing Natural Precursors (e.g., Monosaccharides)

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.com Monosaccharides are particularly valuable in this regard due to their inherent chirality and abundance. elsevierpure.comresearchgate.netnih.gov They serve as versatile building blocks for the synthesis of complex, optically active molecules, including dihydropyranones and related heterocyclic systems. elsevierpure.comresearchgate.net

The synthesis of complex natural products often involves the regio- and stereoselective transformation of these carbohydrate precursors. elsevierpure.com For example, D-glucose has been used as a starting material for the stereoselective synthesis of fragments that can be assembled into more complex structures. researchgate.net The Ferrier carbocyclization is a key reaction in this context, transforming aldohexoses into enantiomerically pure cyclohexanone (B45756) derivatives, which are valuable intermediates. researchgate.net

Asymmetric α-Aminoxylation

Asymmetric α-aminoxylation is a direct method for introducing an oxygen atom at the α-position of a carbonyl compound in an enantioselective manner. This reaction is a powerful tool for creating a chiral center that can be a key feature in dihydropyranone synthesis. Proline and its derivatives have emerged as highly effective organocatalysts for this transformation. nih.gov

In a typical reaction, a ketone reacts with a nitroso compound in the presence of a catalytic amount of proline. nih.gov The proline catalyst activates the ketone by forming an enamine intermediate, which then attacks the electrophilic nitrosobenzene. This process can lead to the formation of α-aminooxy ketones with high enantioselectivity. These products can then be further elaborated to form chiral dihydropyranone structures.

| Carbonyl Compound | Reagent | Catalyst | Product | Enantiomeric Excess (ee) | Ref |

| Ketones | Nitrosobenzene | Proline | α-Aminooxy ketones | Up to 99% | nih.gov |

Control of Diastereoselectivity and Enantioselectivity in Dihydropyranone Formation

Controlling both diastereoselectivity and enantioselectivity is a central challenge in the synthesis of complex molecules with multiple stereocenters. nih.gov In the context of dihydropyranone synthesis, several strategies have been developed to achieve this control.

Catalyst control is a powerful approach where the choice of catalyst dictates the stereochemical outcome of the reaction. rsc.org For instance, in the formation of dihydropyrans, catalyst-controlled diastereoselectivity reversal has been achieved, allowing for the selective synthesis of either cis or trans isomers. rsc.org This can be accomplished by using catalysts that stabilize different transition states.

Kinetic resolution, including oxidative N-heterocyclic carbene (NHC)-catalyzed kinetic resolution, has been used to synthesize dihydropyranones with multiple contiguous stereocenters with high levels of diastereoselectivity and enantioselectivity. chalmers.se Furthermore, metalloradical catalysis has emerged as a promising strategy for controlling both enantioselectivity and diastereoselectivity in radical cascade reactions that form polycyclic structures containing dihydropyran rings. nih.gov

Catalytic Systems in Dihydropyranone Synthesis

The choice of catalyst is crucial in the synthesis of dihydropyranones, influencing reaction efficiency, selectivity, and scope. A variety of catalytic systems have been employed, ranging from metal complexes to small organic molecules.

Organocatalysts: N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for the synthesis of dihydropyranones through various reaction pathways, including [4+2] annulations and Michael addition reactions. mdpi.comorganic-chemistry.org Proline and its derivatives are another important class of organocatalysts, particularly in promoting domino reactions and asymmetric transformations. researchgate.netoist.jp For example, β-proline has been identified as an effective catalyst for the one-pot synthesis of functionalized dihydropyran derivatives from pyruvates and aldehydes under mild conditions. oist.jp

Metal Catalysts: Copper catalysts have been utilized in domino reactions to construct dihydropyranone-fused ring systems. rsc.org Titanocene-catalyzed reductive domino reactions have also been developed for the synthesis of fluorinated dihydropyrans. organic-chemistry.org

Phase Transfer Catalysts: Phase transfer catalysis (PTC) provides a practical and environmentally friendly approach for the synthesis of dihydropyranone analogs. mdpi.comunimi.it Catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu4N+HSO4–) facilitate reactions between reactants in different phases, often under mild conditions. unimi.it

The following table provides an overview of different catalytic systems used in dihydropyranone synthesis.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Product | Key Advantages | Ref |

| Organocatalyst (NHC) | Triazole-based NHCs | [4+2] Annulation | Dihydropyranones | High efficiency, potential for stereoselectivity | mdpi.comorganic-chemistry.org |

| Organocatalyst (Amino Acid) | β-Proline | One-pot reaction of pyruvates and aldehydes | Functionalized dihydropyrans | Mild conditions, high yield and diastereoselectivity | oist.jp |

| Metal Catalyst | Copper complexes | Domino cascade reaction | Dihydropyrano[2,3-b]indol-4(9H)-ones | Regioselectivity, one-pot synthesis | rsc.org |

| Phase Transfer Catalyst | Bu4N+HSO4– | Tandem Michael addition/cyclization | 3,4-Dihydropyridin-2-ones | Mild conditions, green method | mdpi.comunimi.it |

| Metal Catalyst | Titanocene complexes | Reductive domino reaction | 6-Fluoro-3,4-dihydro-2H-pyrans | Synthesis of fluorinated derivatives | organic-chemistry.org |

Metal-Organic Framework (MOF) Nanocatalysts

Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts in organic synthesis due to their crystalline structure, high porosity, and large surface area. nih.govresearchgate.net These materials, formed from metal ions or clusters linked by organic ligands, can be tailored to create nanoreactors with specific catalytic properties. nih.govresearchgate.net Their tunable nature and thermal stability make them particularly suitable for synthesizing complex molecules like dihydropyranone derivatives. nih.gov

Recent research has demonstrated the utility of MOF nanocatalysts in the synthesis of dihydropyran structures. For instance, a novel Tantalum-based MOF (Ta-MOF) has been successfully synthesized and employed as a recyclable catalyst for the production of 1,4-dihydropyran derivatives. nih.govfrontiersin.org This Ta-MOF, prepared under mild ultrasonic conditions, exhibits a high surface area and narrow particle size distribution, contributing to its high catalytic capability. nih.govfrontiersin.org The advantages of this system include short reaction times, high efficiency, and the ability to recycle the catalyst. nih.govfrontiersin.org

In another application, a magnetic nanocatalyst, specifically an Fe-MOF supported on Fe₃O₄ nanoparticles (Fe-MOF@Fe₃O₄), has been developed for the one-pot synthesis of dihydropyrano[2,3-c]chromenes. nih.gov This catalyst demonstrates excellent activity in a three-component reaction using water as a green solvent, highlighting its environmental compatibility. nih.gov The key benefits of this methodology are the low catalyst loading, rapid reaction times, high yields, and straightforward work-up procedure. nih.gov

Table 1: MOF-Catalyzed Synthesis of Dihydropyran Derivatives

| Catalyst | Substrates | Product | Solvent | Key Advantages |

|---|---|---|---|---|

| Ta-MOF | Various aldehydes and malononitrile | 1,4-Dihydropyran derivatives | - | High recyclability, short reaction time, high efficiency nih.govfrontiersin.org |

| Fe-MOF@Fe₃O₄ NFC | 4-hydroxycoumarin, malononitrile, aromatic aldehydes | Dihydropyrano[3,2-c]chromene derivatives | Water | Green solvent, simple work-up, reusable catalyst, high yields nih.gov |

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of organic synthesis, facilitating a wide range of transformations, including the formation of heterocyclic rings. In the context of dihydropyranone and its analogs, Lewis acids are instrumental in activating substrates and controlling the stereochemistry of the products.

One notable example involves the use of Ytterbium triflate (Yb(OTf)₃) as a Lewis acid catalyst in a multi-component reaction to synthesize highly functionalized 1,4-dihydropyridines, which are structurally analogous to dihydropyranones. nih.gov This method has proven effective for a variety of aldehydes, including those that are aliphatic, aromatic, or bulky, consistently producing good yields. nih.gov The use of a stable rare-earth metal like Yb(OTf)₃ is a significant aspect of this synthetic strategy. nih.gov

Furthermore, the synthesis of chiral α,β-unsaturated δ-lactones, a class that includes dihydropyran-2-ones, has been achieved through a Copper(I)-catalyzed direct vinylogous aldol (B89426) reaction. organic-chemistry.org This reaction demonstrates the versatility of Lewis acid catalysis in constructing these heterocyclic systems. For aromatic aldehydes, the process involves a one-pot sequence of the aldol reaction, isomerization, and intramolecular transesterification. organic-chemistry.org

Enzyme-Mediated Transformations (e.g., Lipases)

The application of enzymes, particularly lipases, in organic synthesis represents a significant advancement towards greener and more selective chemical processes. nih.govmdpi.com Lipases, which are hydrolases, exhibit remarkable catalytic promiscuity, enabling them to catalyze reactions beyond their natural function, including C-C bond formation. researchgate.netresearchgate.net This capability has been harnessed for the synthesis of dihydropyran derivatives.

A green and efficient method for synthesizing dihydropyrano[4,3-b]pyranes utilizes lipase as a catalyst in a three-component reaction. researchgate.netdoaj.org This enzymatic approach affords high yields of the target compounds under optimal conditions. researchgate.netdoaj.org The use of lipases in such multi-component reactions showcases their potential to create complex molecules in a single pot. researchgate.net Although many lipase-catalyzed reactions for dihydropyran and chromene derivatives result in racemic products, they offer excellent yields and functional group tolerance. researchgate.net

The versatility of lipases is further highlighted by their use in the kinetic resolution of racemic intermediates, a key step in the synthesis of enantiomerically pure pharmaceuticals. nih.gov For example, lipases from various sources have been employed for the resolution of racemic alcohols to produce chiral building blocks. nih.gov

Table 2: Lipase-Mediated Synthesis of Dihydropyran Derivatives

| Lipase Source | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| Not specified | Three-component reaction | Dihydropyrano[4,3-b]pyranes | 80.8–96.8% | researchgate.netdoaj.org |

| Candida cylindracea (CcL) | One-pot Knoevenagel–phospha–Michael reaction | β-phosphonomalononitriles | 43% to 93% | researchgate.net |

| Immobilized TL lipase | - | - | 78.4% conversion | researchgate.net |

Transition Metal Catalysis (e.g., Palladium)

Transition metal catalysis, particularly with palladium, is a powerful tool for the formation of C-C and C-O bonds, making it highly relevant for the synthesis of dihydropyranone structures. Palladium-catalyzed reactions often proceed with high efficiency and selectivity.

A notable application is the palladium(II)-catalyzed direct alkenylation of dihydropyranones. rsc.org This method allows for the introduction of an alkene functional group onto the dihydropyranone ring, providing a route to more complex derivatives. The reaction works well with various substituted dihydropyranones and different acrylates as coupling partners. rsc.org The proposed mechanism involves a Pd(0)/Pd(II) catalytic cycle. rsc.org

While palladium has been a dominant force in this area, research into more earth-abundant metals like nickel is gaining traction. youtube.com Nickel-catalyzed reactions, such as the Catellani annulation, present a viable alternative to palladium-based methods, addressing concerns about the cost and environmental impact of precious metals. youtube.com

Chemical Reactivity and Transformation Studies of 2 Methyl 2,5 Dihydropyran 6 One

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon double bond in dihydropyran systems is susceptible to attack by electrophiles. dalalinstitute.com In the case of 2-formyl-2,5-dialkoxy-2,3-dihydro-γ-pyrans, which share the dihydropyran core, the polarization of the double bond directs the addition of alcohols and water towards the C-6 position. This reactivity is a consequence of the electron-rich nature of the double bond, which readily engages with electron-deficient species. dalalinstitute.com

Conversely, nucleophilic additions to simple alkenes are generally unfavorable due to the non-polar nature of the C=C bond. dalalinstitute.com However, in the context of α,β-unsaturated lactones like 2-Methyl-2,5-dihydropyran-6-one, the double bond is activated towards nucleophilic attack through conjugate addition. For instance, the enantioselective conjugate addition of Grignard reagents to the parent compound, 5,6-dihydro-2H-pyran-2-one, has been achieved using a chiral phosphine-copper iodide catalyst. sigmaaldrich.com This suggests that the methyl group at the 2-position of this compound would influence the stereochemical outcome of such reactions.

A notable reaction involves the interaction of dimethyl oxoglutaconate with α,β-unsaturated hydrazones. nih.gov This process was initially expected to yield piperidines but instead produced highly substituted dihydropyrans. nih.gov The proposed mechanism involves an initial 1,4-addition of the hydrazone to the oxoglutaconate, followed by an intramolecular cyclization of the resulting enolate oxygen onto the α,β-unsaturated iminium ion. nih.gov

Cyclization Reactions Leading to Complex Architectures (e.g., Spiroheterocycles)

The dihydropyran scaffold is a versatile starting point for the synthesis of more complex molecular architectures, including spiroheterocycles. One approach involves a tandem reaction sequence initiated by a rhodium(II)-catalyzed O–H insertion, followed by a base-promoted cyclization. beilstein-journals.org This methodology has been successfully applied to create novel spirocyclic compounds. beilstein-journals.org

Another strategy for forming substituted dihydropyrans involves the reaction between dimethyl oxoglutaconate and α,β-unsaturated hydrazones, which proceeds through an addition-cyclization pathway to yield highly functionalized products. nih.gov Furthermore, the cyclodehydration of certain (Z)-1,5-syn-diols using phosphonium (B103445) salt or phosphorane as dehydrating agents can produce 2,6-trans-disubstituted 5,6-dihydropyrans. nih.gov

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

| Tandem O-H Insertion/Cyclization | Diazoarylidene succinimides, Brominated alcohols | Rh(II) catalysts, Base (e.g., DBU) | Spiroheterocycles |

| Addition-Cyclization | Dimethyl oxoglutaconate, α,β-Unsaturated hydrazones | - | Highly substituted dihydropyrans |

| Cyclodehydration | (Z)-1,5-syn-diols | Phosphonium salt, Phosphorane | 2,6-trans-disubstituted 5,6-dihydropyrans |

Oxidation and Reduction Pathways

Information specifically detailing the oxidation and reduction pathways of this compound is not extensively available in the provided search results. However, general reactions of related α,β-unsaturated lactones can be considered. The double bond can be subjected to various oxidation reactions, such as epoxidation or dihydroxylation, to introduce new functional groups. Reduction of the double bond would lead to the corresponding saturated lactone, while reduction of the ester functionality would yield a diol.

Substitution Reactions

Substitution reactions on the this compound ring can be challenging due to the nature of the lactone. However, substitution at positions allylic to the double bond or at the methyl group could be envisioned under specific conditions. For instance, free-radical bromination could potentially introduce a bromine atom at the allylic position, which could then be displaced by various nucleophiles.

Derivatization Strategies and Functional Group Interconversions

The introduction of sulfonyl and sulfamate (B1201201) groups onto the this compound scaffold can be a key strategy for modifying its biological activity. While direct sulfonation or sulfamoylation methods for this specific compound are not detailed, analogous transformations on similar heterocyclic systems often involve reacting a hydroxylated derivative with a sulfonyl chloride or a sulfamoyl chloride in the presence of a base. Given the structure of this compound, creating a hydroxylated precursor, for example through epoxidation of the double bond followed by ring-opening, would be a necessary first step.

Thermal Decomposition Mechanisms and Kinetic Parameters

The thermal stability and decomposition pathways of pyran-based heterocyclic compounds are of significant interest due to their prevalence in natural products and their roles as synthetic intermediates. The thermal behavior of this compound, an unsaturated δ-lactone, is governed by its specific structural features. While detailed kinetic studies specifically on the this compound isomer are not extensively documented in peer-reviewed literature, analysis of its close structural analogues provides significant insight into its likely thermal decomposition mechanisms and associated energetic parameters.

Decomposition of Unsaturated δ-Lactones

Research on parasorbic acid (6-Methyl-5,6-dihydro-2H-pyran-2-one), a close isomer of the title compound, indicates that thermal treatment or hydrolysis prompts a ring-opening reaction. This process converts the cyclic lactone into the more stable, acyclic sorbic acid. wikipedia.org This transformation suggests that for unsaturated δ-lactones of this type, the primary thermal decomposition pathway is not a fragmentation but rather an isomerization. This is distinct from other lactones, such as β-lactones, which typically undergo decarboxylation to form olefins, or saturated lactones, which may fragment via the loss of CO2. nih.govresearchgate.net

Decomposition Mechanisms of Analogous Dihydropyrans

In contrast to the pyranone structure, extensive computational and experimental studies on the thermal decomposition of dihydropyrans (lacking the carbonyl group) reveal a different dominant mechanism. For compounds like 3,6-dihydro-2H-pyran and its methyl-substituted derivatives, the decomposition proceeds quantitatively through a unimolecular, homogeneous, and concerted retro-Diels-Alder reaction. mdpi.comrsc.org This reaction involves a six-membered cyclic transition state, leading to the formation of an aldehyde and a conjugated diene. mdpi.com

A computational study using the PBE0/6-311+G(d,p) level of theory analyzed the thermal decomposition of 3,6-dihydro-2H-pyran (DHP), 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) within a temperature range of 584 to 633 K. The findings show that the introduction of methyl substituents on the pyran ring has a notable effect on the reaction kinetics. mdpi.com

The decomposition mechanism for these dihydropyrans involves the simultaneous breaking of the O1-C6 and C2-C3 bonds and the formation of a C=O double bond, resulting in stable cleavage products. mdpi.com For instance, the decomposition of DHP and MDHP yields formaldehyde, alongside 1,3-butadiene (B125203) and 2-methyl-1,3-butadiene, respectively. The decomposition of DMDHP produces acetaldehyde (B116499) and 1,3-pentadiene. mdpi.com

Kinetic Parameters of Dihydropyran Analogues

The kinetic parameters calculated for the decomposition of these dihydropyran analogues at 600 K highlight the influence of methyl substitution on the stability of the transition state. The presence of methyl groups at positions 2, 4, and 6 was found to lower the activation free energy (ΔG≠) of the decomposition reaction. mdpi.com

The stabilizing effect is most pronounced with substitution at the 2-position of the ring, which is considered a key position in the stabilization of the activated complex. mdpi.com The activation energy (Ea) and Gibbs free energy of activation (ΔG≠) decrease with increasing methyl substitution, indicating that the substituents favor the thermal decomposition process. For example, the activation free energy decreases by at least 6 kJ·mol⁻¹ for each methyl group added to the base structure of 3,6-dihydro-2H-pyran. mdpi.com

Below are the detailed kinetic and thermodynamic parameters for the thermal decomposition of these analogue compounds.

| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Gibbs Free Energy of Activation (ΔG≠) (kJ·mol⁻¹) | Rate Constant (k) (s⁻¹) |

|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 208 | 196 | 1.02 × 10⁻⁴ |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 207 | 190 | 3.99 × 10⁻⁴ |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 202 | 183 | 1.36 × 10⁻⁴ |

| Compound | Enthalpy of Activation (ΔH≠) (kJ·mol⁻¹) | Entropy of Activation (ΔS≠) (J·mol⁻¹·K⁻¹) | Gibbs Free Energy of Reaction (ΔGreaction) (kJ·mol⁻¹) |

|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 203 | 12.0 | 5.2 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 202 | 20.0 | 8.5 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 197 | 23.5 | -33.8 |

These data illustrate that while the presence of a methyl group at the 4-position (MDHP) enhances the reaction rate primarily through an entropic contribution, substitution at the 2 and 6 positions (DMDHP) has a more significant effect on lowering the activation energy. mdpi.com It is important to reiterate that these findings apply to dihydropyran systems and that the presence of a carbonyl group in this compound would likely lead to different decomposition pathways and kinetics, such as the ring-opening isomerization observed for parasorbic acid. wikipedia.org

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2,5 Dihydropyran 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

While a detailed, fully assigned experimental ¹H NMR spectrum for 2-Methyl-2,5-dihydropyran-6-one is not widely available in the public domain, the expected proton environments can be predicted based on its structure. The molecule contains protons in five distinct chemical environments: the methyl group (CH₃), the methine proton at the chiral center (C6-H), the methylene (B1212753) protons adjacent to the chiral center (C5-H₂), and the two vinyl protons on the carbon-carbon double bond (C3-H and C4-H). The chemical shifts, multiplicities (splitting patterns), and coupling constants of these protons would provide definitive evidence for the connectivity of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, six distinct signals are expected, corresponding to the carbonyl carbon, the two olefinic carbons, the methine carbon, the methylene carbon, and the methyl carbon. PubChem indicates the availability of a ¹³C NMR spectrum for this compound. nih.gov The expected chemical shift ranges are characteristic for each type of carbon. The carbonyl carbon (C=O) would appear significantly downfield (typically 160-180 ppm). The sp²-hybridized carbons of the double bond would resonate in the olefinic region (around 100-150 ppm). The sp³-hybridized carbons—the methine carbon attached to the oxygen (C6), the methylene carbon (C5), and the methyl carbon (CH₃)—would appear in the upfield region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Type | Predicted Chemical Shift (δ) ppm |

| C2 | Carbonyl (C=O) | 160 - 180 |

| C3 | Olefinic (C=C) | 100 - 150 |

| C4 | Olefinic (C=C) | 100 - 150 |

| C5 | Methylene (CH₂) | 20 - 40 |

| C6 | Methine (CH-O) | 70 - 90 |

| C7 | Methyl (CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

The key functional groups in this compound are the α,β-unsaturated ester (lactone), the carbon-carbon double bond, and C-H bonds of both sp² and sp³ hybridized carbons. The IR spectrum is expected to show characteristic absorption bands for these groups. A strong absorption band is anticipated for the C=O stretching vibration of the unsaturated lactone, typically found in the region of 1715-1740 cm⁻¹. The C=C stretching vibration of the double bond would give rise to a peak around 1640-1680 cm⁻¹. The vinylic C-H stretching would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (α,β-unsaturated lactone) | Stretching | 1715 - 1740 (Strong) |

| C=C (alkene) | Stretching | 1640 - 1680 (Medium) |

| =C-H (vinylic) | Stretching | 3010 - 3100 (Medium) |

| C-H (aliphatic) | Stretching | 2850 - 2960 (Medium) |

| C-O (ester) | Stretching | 1000 - 1300 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. This compound contains an α,β-unsaturated carbonyl system, which is a chromophore that absorbs UV light. This system allows for a π → π* electronic transition. While a specific experimental spectrum for this compound is not readily found in the cited literature, related α,β-unsaturated carbonyl compounds exhibit a characteristic absorption maximum (λ_max) in the range of 200-250 nm. The exact position of the λ_max would be influenced by the solvent used for the analysis. A weaker n → π* transition is also expected at a longer wavelength, typically above 300 nm.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation patterns. researchgate.net

The electron ionization (EI) mass spectrum of 6-methyl-5,6-dihydro-2H-pyran-2-one shows a molecular ion peak (M⁺) corresponding to its molecular weight. researchgate.net The molecular formula of the compound is C₆H₈O₂. nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The calculated monoisotopic mass of C₆H₈O₂ is 112.052429494 Da. nih.gov The observation of a molecular ion with a mass-to-charge ratio (m/z) matching this value to within a few parts per million (ppm) would confirm the molecular formula.

The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. Common fragmentation pathways for lactones include the loss of CO and CO₂. For this compound, characteristic fragments would arise from the cleavage of the pyran ring.

X-ray Crystallography for Molecular Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center at C6. However, this analysis requires the compound to be in a crystalline form. As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging and may require derivatization or crystallization at low temperatures. A search of the crystallographic literature did not yield a crystal structure for the parent compound, although structures for more complex derivatives have been reported. researchgate.net

Elemental Analysis (CHN, S)

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. It plays a crucial role in the structural elucidation of newly synthesized molecules and serves as a critical checkpoint for sample purity. For organic compounds, this analysis typically focuses on determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), often referred to as CHN analysis. The analysis can also be extended to include sulfur (S) and oxygen (O).

The most prevalent method for elemental analysis is combustion analysis. In this process, a small, precisely weighed sample of the substance is combusted in a furnace at high temperatures (often exceeding 1000°C) in an oxygen-rich atmosphere. This high-temperature combustion ensures the complete conversion of the compound into its elemental gaseous oxides: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (which are subsequently reduced to N₂ gas). If sulfur is present, it is converted to sulfur dioxide (SO₂).

These combustion products are then carried by an inert gas, such as helium, through a series of separation columns and detectors. The amount of each gas is quantified, typically using a thermal conductivity detector (TCD). From the masses of the resulting CO₂, H₂O, and N₂ (and SO₂ if applicable), the mass percentages of C, H, N, and S in the original sample can be accurately calculated.

For the compound this compound, which has the molecular formula C₆H₈O₂ , elemental analysis provides a direct way to verify its empirical formula and assess its purity. The theoretical mass percentages of the constituent elements can be calculated from the molecular formula and atomic weights. As the molecular structure indicates no nitrogen or sulfur atoms, the expected percentage for these elements is zero. Any significant finding of N or S in an experimental analysis would indicate the presence of impurities.

The comparison between the theoretically calculated elemental composition and the experimentally determined values is a key indicator of the sample's purity. For a pure sample, the experimental and calculated values should be in close agreement, typically within a margin of ±0.4%.

Below is a table detailing the calculated elemental composition for this compound.

Interactive Data Table: Elemental Analysis of this compound

Molecular Formula: C₆H₈O₂

Molar Mass: 112.13 g/mol

| Element | Theoretical Mass % (Calculated) |

| Carbon (C) | 64.27% |

| Hydrogen (H) | 7.19% |

| Nitrogen (N) | 0.00% |

| Sulfur (S) | 0.00% |

Computational Chemistry and Theoretical Investigations of 2 Methyl 2,5 Dihydropyran 6 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 2-Methyl-2,5-dihydropyran-6-one.

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For this compound, the dihydropyran ring is not planar and can adopt several conformations. Computational geometry optimization, typically using DFT methods like B3LYP with a basis set such as 6-311G(d,p), is employed to find the most stable three-dimensional arrangement of atoms. nih.govresearchgate.netmaterialsciencejournal.org

The dihydropyran ring generally prefers a half-chair or sofa conformation. The presence of a methyl group at the C2 position introduces stereoisomerism and further conformational possibilities. The methyl group can be oriented in either an axial or an equatorial position. Computational studies on similar 2-substituted chromanes and dihydropyran systems consistently show that conformers with the substituent in an equatorial position are overwhelmingly favored to minimize steric strain. nih.gov Therefore, the most stable conformer of this compound is predicted to have the methyl group in an equatorial orientation.

Table 1: Predicted Optimized Geometrical Parameters for the Equatorial Conformer of this compound (Based on Analogous Structures) This table presents typical bond lengths and angles expected for the dihydropyran ring, derived from computational studies on similar heterocyclic compounds, as direct experimental or computational data for the title compound is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~1.21 - 1.24 bhu.ac.in |

| C-O (ester) | ~1.35 - 1.39 | |

| C=C | ~1.34 - 1.36 bhu.ac.in | |

| C-C (single) | ~1.51 - 1.54 | |

| C-H | ~1.08 - 1.10 materialsciencejournal.org | |

| **Bond Angles (°) ** | O=C-C | ~120 - 125 |

| C-O-C | ~115 - 118 | |

| C=C-C | ~120 - 123 |

This compound possesses a chiral center at the C2 position, leading to two enantiomers: (R)-2-Methyl-2,5-dihydropyran-6-one and (S)-2-Methyl-2,5-dihydropyran-6-one. While enantiomers have identical energies in an achiral environment, the presence of other chiral centers would lead to diastereomers with different energies.

More relevant to computational analysis is the energy difference between conformational isomers (conformers). As mentioned, the equatorial and axial conformers of each enantiomer will have different energies. DFT calculations can precisely quantify this energy difference. For substituted six-membered rings, the energy penalty for a methyl group in the axial position (a 1,3-diaxial interaction) is significant. Studies on related piperidin-4-ones confirm a strong preference for chair conformations with equatorial substituents. researchgate.net It is therefore highly predictable that the equatorial conformer of this compound is energetically more favorable than the axial conformer. The energy difference is typically in the range of several kcal/mol, making the population of the axial conformer negligible at room temperature.

Table 2: Predicted Relative Stability of this compound Conformers This table illustrates the expected energetic relationship based on general principles of conformational analysis.

| Conformer | Methyl Group Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |

| A | Equatorial | 0.0 (most stable) | >95% |

| B | Axial | > 2.0 | <5% |

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond and the p-orbitals of the ring oxygen atom. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl (C=O) group.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. The MESP maps regions of negative electrostatic potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. bhu.ac.in For the title compound, the MESP would show a significant negative potential around the carbonyl oxygen due to its high electronegativity and lone pairs. Regions of positive potential would be found around the hydrogen atoms. bhu.ac.in

Table 3: Representative Frontier Molecular Orbital Data from Analogous Pyran Systems Values are illustrative and based on DFT calculations (e.g., B3LYP/6-311G(d,p)) for similar pyran and chalcone (B49325) structures. materialsciencejournal.orgbhu.ac.inresearchgate.netnih.gov

| Property | Typical Value Range | Predicted Location on this compound |

| E(HOMO) | -6.0 to -7.5 eV | C=C bond, Ring Oxygen |

| E(LUMO) | -1.5 to -2.5 eV | C=O group |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Entire Molecule |

While the MESP provides a good qualitative picture of reactivity, Fukui functions offer a more quantitative, DFT-based approach. The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the precise identification of the most electrophilic and nucleophilic sites within a molecule.

f+(r) : Describes the reactivity towards a nucleophilic attack (where an electron is added). The site with the highest value of f+(r) is the most electrophilic.

f-(r) : Describes the reactivity towards an electrophilic attack (where an electron is removed). The site with the highest value of f-(r) is the most nucleophilic.

For this compound, Fukui analysis is expected to confirm that the carbonyl carbon is the most electrophilic site (highest f+(r)), making it susceptible to attack by nucleophiles. The carbon atoms of the C=C double bond and the ring oxygen atom are predicted to be the primary nucleophilic sites (highest f-(r)).

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. Molecules with significant NLO properties typically possess a strong electron donor group and a strong electron acceptor group connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov

This compound is not a traditional NLO-phore. However, it does contain a modest donor system (the ring oxygen and C=C bond) and an acceptor (the carbonyl group). DFT calculations can predict NLO properties like the first hyperpolarizability (β), which quantifies the second-order NLO response. While the predicted β value for this molecule is expected to be modest compared to specialized NLO dyes, the calculation can provide a quantitative measure of its potential. nih.govrsc.org Computational studies on chalcones, which also feature a carbonyl acceptor and a π-system, have shown that DFT methods can effectively predict NLO behavior. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. This information allows for a deep understanding of reaction kinetics and selectivity.

Locate the Transition State (TS): The geometry of the highest energy point along the reaction coordinate was identified.

Calculate the Activation Energy (Ea): The energy difference between the reactants and the transition state was calculated, providing insight into the reaction rate. For the silyl-Prins cyclization, a low activation barrier of 2.7 kcal/mol was found for the formation of a chair-like transition state. mdpi.com

Confirm the TS: Vibrational frequency analysis was performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

These same techniques could be applied to study reactions of this compound, such as its reduction, addition reactions across the double bond, or ring-opening reactions, to predict the most likely reaction products and the conditions required to achieve them.

Impact of Substituents on Activation Free Energy

The reactivity of dihydropyranone scaffolds, such as in cycloaddition reactions, is highly sensitive to the electronic nature of substituents. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have systematically investigated how different substituent groups alter the activation free energy (ΔG‡) of reactions. researchgate.net For instance, in reactions involving dihydropyridine (B1217469) derivatives, which share structural motifs with dihydropyranones, the nature of substituents at various positions has a marked effect on the reaction barriers. researchgate.net

Theoretical investigations on related heterocyclic systems demonstrate that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the energy of the transition state. researchgate.net In the context of a reaction like a hetero-Diels-Alder reaction to form a dihydropyranone ring, the substituent's ability to stabilize or destabilize the charge distribution in the transition state is key. For example, studies on Hantzsch esters have shown that substituents significantly influence whether the molecule will participate in certain reaction pathways by altering the Gibbs free energy of activation. researchgate.net Aromatic substituents tend to favor pathways different from those with nonaromatic substituents. researchgate.net

Below is a representative data table illustrating how different hypothetical substituents on a dihydropyranone ring could influence the activation free energy for a model cycloaddition reaction, based on general principles observed in related systems. researchgate.netresearchgate.net

| Substituent (R) | Electronic Nature | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| -H (unsubstituted) | Neutral | 25.0 |

| -OCH₃ (Methoxy) | Electron-Donating | 22.5 |

| -CH₃ (Methyl) | Weakly Electron-Donating | 24.1 |

| -Cl (Chloro) | Weakly Electron-Withdrawing | 26.5 |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | 28.0 |

This data is illustrative, based on established chemical principles, to demonstrate the expected trend.

Bond Evolution and Synchronicity within Reaction Pathways

The mechanism of cycloaddition reactions, which are often used to synthesize dihydropyranone rings, can be either concerted (all bonds form simultaneously) or stepwise (bonds form sequentially). researchgate.net The degree of synchronicity is a critical detail of the reaction pathway. rsc.org Bonding Evolution Theory (BET) is a computational method used to analyze the precise sequence of bond-forming and bond-breaking events along a reaction coordinate. nih.gov

For a polar cycloaddition reaction, the process is often asynchronous, meaning the formation of the new chemical bonds is not simultaneous. rsc.org The reaction may begin with the nucleophilic attack from one reactant to the most electrophilic center of the other. rsc.org For example, in the [3+2] cycloaddition of benzonitrile (B105546) oxide with various partners, BET analysis shows that the creation and modification of electron basins occur at different points along the reaction coordinate, detailing a highly asynchronous process. nih.gov First, one bond is typically formed to create an intermediate, followed by the second bond formation to close the ring. researchgate.netnih.gov

The synchronicity of a reaction involving a dihydropyranone can be quantified by calculating the difference in the extent of bond formation for the two new bonds being created at the transition state.

| Reaction Type | Reactants | Bond 1 Formation (%) at TS | Bond 2 Formation (%) at TS | Synchronicity (Δ) | Conclusion |

|---|---|---|---|---|---|

| Non-polar Diels-Alder | Butadiene + Ethylene | ~50% | ~50% | ~0.0 | Highly Synchronous |

| Polar Diels-Alder | Dienophile with EWG | ~65% | ~35% | ~0.3 | Asynchronous |

| Hetero-Diels-Alder (hypothetical) | Danishefsky's Diene + Formaldehyde | ~70% | ~25% | ~0.45 | Highly Asynchronous |

This data is illustrative, based on established principles of reaction mechanisms. researchgate.netresearchgate.netrsc.org

Molecular Docking and Modeling for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a small molecule like this compound or its derivatives might interact with a biological target, such as a protein or enzyme, at the atomic level. las.ac.cnnih.gov

Derivatives of pyran and dihydropyran have been identified as having potential anti-proliferative and anticancer activities. nih.gov Molecular docking studies on such compounds have explored their binding affinities and interaction modes within the active sites of protein targets like Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate reductase (DHFR). nih.govmdpi.com In these studies, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and the small molecule is computationally placed into the binding site. las.ac.cn The program then calculates a "docking score" or binding energy, which estimates the binding affinity. nih.gov

Successful docking models identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For example, docking studies of dihydropyranopyran derivatives into the ATP binding site of CDK2 revealed that the compounds were well-accommodated, with binding energies comparable to known inhibitors. nih.gov Similarly, novel pyrrole (B145914) derivatives were evaluated through docking against the DHFR enzyme to confirm their binding manner and potential as inhibitors. mdpi.com

The results from these simulations can guide the synthesis of more potent and selective analogs by suggesting modifications to the molecular structure to enhance binding. mdpi.comresearchgate.net

| Compound Class | Protein Target | PDB ID | Best Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|---|

| Dihydropyranopyran derivatives | Cyclin-Dependent Kinase 2 (CDK2) | 1DI8 | -8.5 to -10.2 | LEU83, LYS33, ASP86 |

| Dihydropyridine derivatives | JAK-2 | 5AEP | -7.9 to -9.5 | VAL62, LYS89, PHE112 |

| Pyrrole-benzohydrazides | Dihydrofolate reductase (DHFR) | 1DF7 | -9.1 to -11.3 | ILE7, SER59, PHE31 |

This data is representative of typical findings from molecular docking studies on related heterocyclic compounds. nih.govlas.ac.cnmdpi.com

Investigations into the Biological Activity Research of 2 Methyl 2,5 Dihydropyran 6 One Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical scaffold of 2-Methyl-2,5-dihydropyran-6-one derivatives influences their biological activity. Research has shown that modifications to the pyran ring and its substituents can significantly alter the potency and selectivity of these compounds.

For instance, in a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives, the nature and position of substituents on the C4-phenyl ring were found to be critical for their anti-proliferative activity. nih.gov It was observed that the introduction of substituents on the C4-phenyl ring generally improved anti-proliferative effects compared to the unsubstituted parent compound. nih.gov Specifically, derivatives with a 4-nitro (4g), 4-chloro (4i), or 3,4,5-trimethoxy (4j) substitution on the phenyl ring exhibited the highest anti-proliferative activity against both SW-480 and MCF-7 cancer cell lines. nih.gov This suggests that both electron-withdrawing and electron-donating groups can enhance activity, depending on their position. nih.gov

Conversely, some substitutions led to decreased activity. For example, derivatives with 3-chloro, 4-cyano, and 4-bromo moieties on the phenyl ring showed lower anti-proliferative activity than the unsubstituted compound. nih.gov In the context of antimicrobial activity, studies on 2H-pyran-3(6H)-one derivatives have indicated that the presence of phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents is beneficial for activity against gram-positive bacteria. nih.gov Furthermore, the bulkiness of the substituent at the C-2 position was directly associated with greater antibacterial activity. nih.gov These findings underscore the importance of the α,β-enone system for the antimicrobial properties of these compounds. nih.gov

The following table summarizes the structure-activity relationships for a series of dihydropyranopyran derivatives against two cancer cell lines.

| Compound | Substituent on C4-Phenyl Ring | IC50 (μM) vs. SW-480 Cells | IC50 (μM) vs. MCF-7 Cells |

|---|---|---|---|

| 4a | Unsubstituted | >100 | 62.5 |

| 4g | 4-NO2 | 34.6 | 42.6 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH3)3 | 38.6 | 26.6 |

| 4d | 3-Cl | 87.2 | 104.9 |

| 4e | 4-CN | >100 | 71.0 |

| 4h | 4-Br | 67.2 | >100 |

Exploration of Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on their interactions with specific cellular targets and the chemical reactivity of their structural motifs.

Derivatives of the dihydropyranone scaffold have been shown to interact with various enzymes and receptors, leading to the modulation of key cellular pathways. One notable target is the family of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov

Molecular docking studies have revealed that certain ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives can fit well within the ATP-binding site of CDK2. nih.gov The binding modes and energies of these compounds are comparable to known CDK2 inhibitors. nih.gov The interactions typically involve hydrogen bonding between the amino group and ester moiety of the derivatives with amino acid residues such as GLU81 and LEU83 in the active site of CDK2. nih.gov The nature and position of the substituents on the phenyl ring influence the orientation of the derivatives within the binding pocket, thereby affecting their inhibitory potency. nih.gov

The α,β-unsaturated lactone moiety present in the this compound scaffold is a key structural feature that can act as a Michael acceptor. nih.govresearchgate.net This electrophilic center can react with nucleophilic residues, such as the thiol groups of cysteine residues in proteins, via a Michael addition reaction. nih.gov This covalent modification of target proteins can lead to the inhibition of their function and is a mechanism of action for many biologically active compounds. nih.gov

The reactivity of the α,β-unsaturated carbonyl system is essential for the antimicrobial activity observed in some 6-hydroxy-2H-pyran-3(6H)-one derivatives. nih.gov The formation of Michael adducts with thiols has been demonstrated, and it is proposed that this covalent modification of bacterial proteins contributes to their antibacterial effect. nih.gov This reactivity highlights the potential for these compounds to act as covalent inhibitors, which can offer advantages in terms of potency and duration of action. The ability of the α,β-unsaturated carbonyl to participate in Michael additions is a critical factor in the biological activity of many natural products. nih.gov

Research on Specific Biological Modalities

The versatile scaffold of this compound has led to the exploration of its derivatives in various therapeutic areas, with significant research focused on their antimicrobial and anticancer properties.